molecular formula C10H7FN2O2 B11895583 8-Amino-7-fluoroquinoline-2-carboxylic acid

8-Amino-7-fluoroquinoline-2-carboxylic acid

Cat. No.: B11895583
M. Wt: 206.17 g/mol
InChI Key: SZTDYHOMDPDGOL-UHFFFAOYSA-N
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Description

8-Amino-7-fluoroquinoline-2-carboxylic acid is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The incorporation of fluorine into the quinoline structure enhances its biological activity and provides unique properties .

Preparation Methods

The synthesis of 8-Amino-7-fluoroquinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the nucleophilic substitution of fluorine atoms and cross-coupling reactions are often employed. Industrial production methods may involve the use of organometallic compounds and cycloaddition reactions .

Chemical Reactions Analysis

8-Amino-7-fluoroquinoline-2-carboxylic acid undergoes several types of chemical reactions, including:

Scientific Research Applications

8-Amino-7-fluoroquinoline-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antibacterial, antineoplastic, and antiviral activities, making it useful in the development of new drugs.

    Medicine: It is investigated for its potential use in treating various diseases, including malaria and cancer.

    Industry: The compound is used in the production of dyes and as a component in liquid crystals

Mechanism of Action

The mechanism of action of 8-Amino-7-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes, leading to the disruption of essential biological processes in pathogens. The incorporation of fluorine enhances its ability to interact with biological targets, increasing its efficacy .

Comparison with Similar Compounds

8-Amino-7-fluoroquinoline-2-carboxylic acid can be compared with other fluorinated quinolines such as:

    7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.

    Mefloquine: Another antimalarial drug with a similar quinoline structure.

    Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.

    Flosequinan: Used for treating heart diseases

These compounds share the quinoline skeleton but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

8-amino-7-fluoroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H7FN2O2/c11-6-3-1-5-2-4-7(10(14)15)13-9(5)8(6)12/h1-4H,12H2,(H,14,15)

InChI Key

SZTDYHOMDPDGOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=N2)C(=O)O)N)F

Origin of Product

United States

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